molecular formula C21H22N2O2S2 B6116927 8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one

8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one

Cat. No.: B6116927
M. Wt: 398.5 g/mol
InChI Key: DMYROVPOKAMHLQ-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound featuring a unique combination of thiazolidine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate thiazolidine and quinoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as green chemistry and nano-catalysis are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is unique due to its combination of thiazolidine and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

(5Z)-3-ethyl-5-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-6-12-8-13-11(3)10-21(4,5)23-16(13)14(9-12)15(18(23)24)17-19(25)22(7-2)20(26)27-17/h8-10H,6-7H2,1-5H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYROVPOKAMHLQ-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=C4C(=O)N(C(=S)S4)CC)C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C3C(=C1)/C(=C/4\C(=O)N(C(=S)S4)CC)/C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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